
(Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide, also known as AG-205, is a synthetic compound that has gained significant attention in scientific research. This compound belongs to the class of cyanoenones, which are known for their anti-inflammatory and cytoprotective properties. AG-205 has shown promising results in various studies, and its potential applications in scientific research are being explored.
Mecanismo De Acción
(Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide exerts its effects through the modification of cysteine residues in proteins. It covalently binds to cysteine residues in the active sites of proteins, leading to the activation or inhibition of their functions. This compound has been shown to activate the transcription factor Nrf2, which is involved in the regulation of genes related to antioxidant defense and cytoprotection. This activation leads to the upregulation of antioxidant enzymes and the reduction of oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been shown to promote cell survival by inhibiting apoptosis and promoting autophagy. Additionally, this compound has been shown to reduce oxidative stress by upregulating antioxidant enzymes such as heme oxygenase-1 and NAD(P)H:quinone oxidoreductase 1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound is also stable and can be stored for long periods without degradation. Additionally, this compound has been shown to be effective in various cell types and animal models, indicating its potential broad applicability. However, the limitations of this compound include its potential toxicity and off-target effects. Further studies are needed to determine the optimal dose and duration of treatment for this compound.
Direcciones Futuras
(Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide has shown promising results in various scientific research fields, and several future directions can be explored. Firstly, the potential applications of this compound in cancer treatment can be further explored. This compound has been shown to inhibit the growth of several cancer cell lines, and its potential as a chemotherapeutic agent can be investigated. Secondly, the effects of this compound on neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease can be studied. This compound has been shown to have neuroprotective effects, and its potential as a therapeutic agent for these diseases can be explored. Lastly, the development of this compound analogs with improved efficacy and reduced toxicity can be investigated. This compound analogs with modifications in their chemical structure can be synthesized and tested for their potential applications.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research. Its anti-inflammatory and cytoprotective properties have made it a promising candidate for the treatment of several diseases. This compound exerts its effects through the modification of cysteine residues in proteins, leading to the activation or inhibition of their functions. This compound has several advantages for lab experiments, but its potential toxicity and off-target effects must be considered. The future directions for this compound research include its potential applications in cancer treatment, neurodegenerative disorders, and the development of analogs with improved efficacy and reduced toxicity.
Métodos De Síntesis
The synthesis of (Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide involves the reaction between 3-(3-Chloro-4,5-dimethoxyphenyl)acrylic acid and N-(3-methoxypropyl)cyanamide. The reaction is catalyzed by triethylamine and dimethylformamide, and the product is purified through column chromatography. The yield of the synthesis process is approximately 50%, and the purity of the final product is above 95%.
Aplicaciones Científicas De Investigación
(Z)-3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide has been extensively studied for its potential applications in various scientific research fields. Its anti-inflammatory and cytoprotective properties have made it a promising candidate for the treatment of several diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. This compound has been shown to inhibit the activation of the transcription factor NF-κB, which is involved in the regulation of various genes related to inflammation and cell survival. This inhibition leads to the reduction of inflammation and the promotion of cell survival.
Propiedades
IUPAC Name |
(Z)-3-(3-chloro-4,5-dimethoxyphenyl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c1-21-6-4-5-19-16(20)12(10-18)7-11-8-13(17)15(23-3)14(9-11)22-2/h7-9H,4-6H2,1-3H3,(H,19,20)/b12-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQNZDZOHJEBCJ-GHXNOFRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=CC1=CC(=C(C(=C1)Cl)OC)OC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C(=C\C1=CC(=C(C(=C1)Cl)OC)OC)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

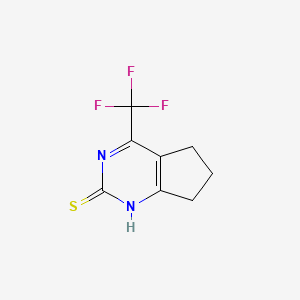
![9-methyl-4-oxo-N-(propan-2-yl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2391877.png)
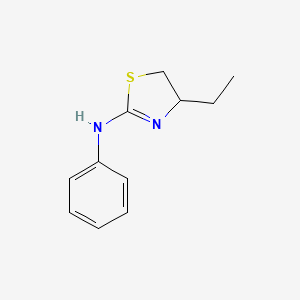
![2-(2,5-dioxopyrrolidin-1-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2391883.png)
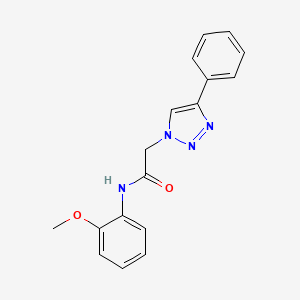
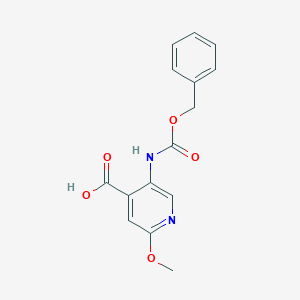
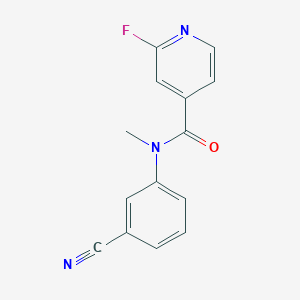
![7-hydroxy-N-(4-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2391887.png)
![tert-butyl N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)carbamate](/img/structure/B2391888.png)
![N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2391889.png)
![N-{5-[(diethylamino)methyl]-4-methyl-1,3-thiazol-2-yl}benzamide](/img/structure/B2391891.png)
![(4-(2-chlorophenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanone](/img/structure/B2391895.png)

![(5r,7R,9S,10ar)-3-methyloctahydro-3H-5,9:7,10a-dimethanocyclonona[d][1,2]oxathiole 2,2-dioxide](/img/structure/B2391899.png)